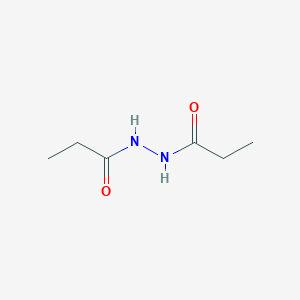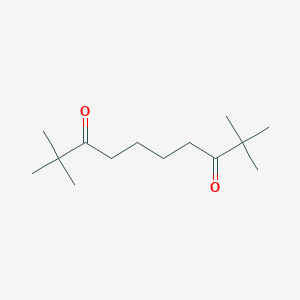
3-Indoleglyoxylic acid
Übersicht
Beschreibung
3-Indoleglyoxylic acid is a chemical used for synthesizing many things, particularly analogs of phytoalexins as anticancer agents . It is also a reactant to synthesize fenbufen and ethacrynic acid derivatives . It is used to synthesize tertiary amides and fuconojirimycin derivatives as inhibitors of α-Fucosidases .
Synthesis Analysis
3-Indoleglyoxylic acid is used in the synthesis of oxazinin-1, -2, and -3 . It is a reactant for the synthesis of fenbufen and ethacrynic acid derivatives . It is also used in the preparation of glyoxyl analogs of indole phytoalexins as anticancer agents .Molecular Structure Analysis
The detailed structural, electronic, and vibrational properties of 3-Indoleglyoxylic acid have been analyzed with the help of FT–IR, FT–Raman, and FT–NMR spectra along with the support of theoretical investigations by the B3LYP method .Chemical Reactions Analysis
One of the final products via the chemiluminescence (CL) reaction of 3-indoleglyoxylyl chloride was indole-3-carboxylic acid . 3-Indoleglyoxylyl chloride emitted light by decompositions via both dioxetane and dioxetanedione .Physical And Chemical Properties Analysis
The molecular formula of 3-Indoleglyoxylic acid is C10H7NO3 . The molecular weight is 189.17 g/mol . The compound is solid in form .Wissenschaftliche Forschungsanwendungen
Synthesis of Oxazinins
3-Indoleglyoxylic acid has been used in the synthesis of oxazinin-1, -2 and -3 . Oxazinins are a class of organic compounds that have potential applications in pharmaceuticals and materials science.
Preparation of Fenbufen Derivatives
Fenbufen is a nonsteroidal anti-inflammatory drug (NSAID). 3-Indoleglyoxylic acid serves as a reactant for the synthesis of fenbufen and its derivatives . These derivatives could potentially have improved pharmacological properties.
Synthesis of Ethacrynic Acid Derivatives
Ethacrynic acid is a diuretic medication used to treat high blood pressure and the swelling caused by diseases like congestive heart failure. 3-Indoleglyoxylic acid is used as a reactant for the synthesis of ethacrynic acid derivatives .
Preparation of Glyoxyl Analogs of Indole Phytoalexins
Phytoalexins are antimicrobial substances synthesized by plants in response to pathogen attack. 3-Indoleglyoxylic acid is used as a reactant for the preparation of glyoxyl analogs of indole phytoalexins . These analogs could potentially serve as anticancer agents.
Synthesis of Tertiary Amides
Tertiary amides have a wide range of applications in organic synthesis and medicinal chemistry. 3-Indoleglyoxylic acid is used as a reactant for the synthesis of tertiary amides .
Preparation of Fuconojirimycin Derivatives
Fuconojirimycin is an iminosugar and a potent inhibitor of glycosidase enzymes. 3-Indoleglyoxylic acid is used as a reactant for the preparation of fuconojirimycin derivatives . These derivatives could potentially serve as inhibitors of α-Fucosidases, enzymes involved in the breakdown of complex sugars.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
In the context of ischemic heart disease (IHD), about 75% of microbiome and metabolome features that distinguish individuals with IHD from healthy individuals after adjustment for effects of medication and lifestyle are present in individuals exhibiting dysmetabolism . This suggests that major alterations of the gut microbiome and metabolome might begin long before the clinical onset of IHD .
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9(10(13)14)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLVFWDCSFTDOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074536 | |
| Record name | .alpha.-oxo-Indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Indoleglyoxylic acid | |
CAS RN |
1477-49-2 | |
| Record name | Indole-3-glyoxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-3-glyoxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-glyoxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-oxo-Indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indol-3-ylglyoxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLE-3-GLYOXALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34U8W7RF8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the chemiluminescent properties of 3-Indoleglyoxylic acid and its derivatives?
A: Research has shown that 3-Indoleglyoxylic acid and its derivatives, particularly 3-Indoleglyoxylyl chloride, exhibit chemiluminescence in alkaline conditions upon the addition of hydrogen peroxide (H₂O₂). [] This chemiluminescence is significantly stronger than that observed in 3-methylindole. Interestingly, 3-Indoleglyoxylyl chloride exhibits a lasting chemiluminescence, with emission peaking within 10 minutes and persisting for up to 25 minutes. [] This prolonged luminescence is attributed to the compound's decomposition pathways involving both dioxetane and dioxetanedione intermediates. []
Q2: Can the chemiluminescence of 3-Indoleglyoxylic acid derivatives be enhanced?
A: Yes, studies have demonstrated that the chemiluminescence of 3-Indoleglyoxylyl chloride can be enhanced by the presence of certain molecules. β-cyclodextrin and bovine serum albumin have both been shown to enhance the chemiluminescence of 3-Indoleglyoxylyl chloride. [] This suggests potential applications of these compounds in areas such as analytical chemistry and bioimaging, where enhanced chemiluminescence is beneficial for detection sensitivity.
Q3: How can 3-Indoleglyoxylic acid be used in the synthesis of other compounds?
A: 3-Indoleglyoxylic acid serves as a key building block in the synthesis of stolonines A-C, unique taurine amides isolated from the Australian marine tunicate Cnemidocarpa stolonifera. [] Specifically, it forms a conjugate with taurine, resulting in stolonine A. [] This highlights the potential of 3-Indoleglyoxylic acid as a precursor in natural product synthesis and its relevance in exploring new bioactive compounds from marine sources.
Q4: How does the structure of 3-Indoleglyoxylic acid relate to its reactivity?
A: The structure of 3-Indoleglyoxylic acid plays a crucial role in its reactivity. [] The presence of both a carboxylic acid group and a ketone group attached to the indole ring influences its chemical behavior. For instance, lithium aluminum hydride reduction of 3-Indoleglyoxylamide derivatives results in the complete reduction of both the carboxylic acid and ketone functionalities to methylene groups, leading to the formation of tryptamines. [] This selective reduction is attributed to the specific electronic properties and reactivity of the 3-Indoleglyoxylamide structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




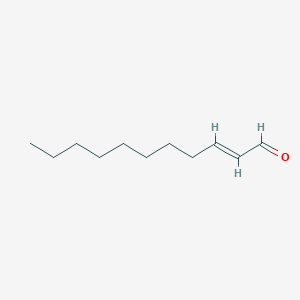
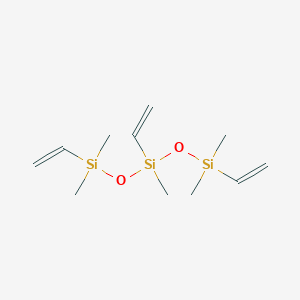
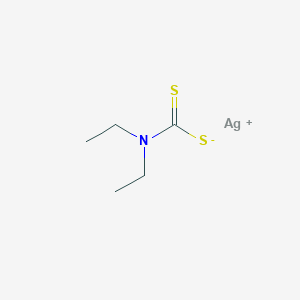
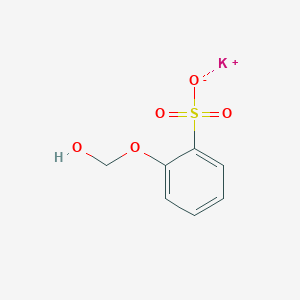
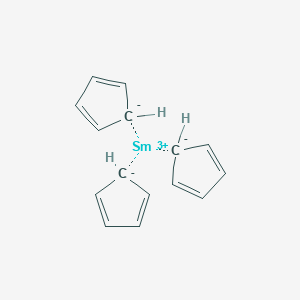

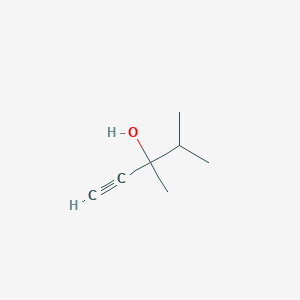
![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)

